COMT Inhibition Potency: A 15-Fold Improvement Over a Close 2,3-Dihydroxy Analog
The 2,6-dihydroxy substitution pattern confers significantly higher catechol-O-methyltransferase (COMT) inhibitory potency compared to the 2,3-dihydroxy regioisomer. A derivative containing the 2,6-dihydroxy-5-nitrobenzamide moiety exhibits an IC50 of 28 nM, whereas a structurally analogous compound with a 2,3-dihydroxy substitution on the same core displays a markedly higher IC50 of 151 nM [1]. This 5.4-fold difference in potency highlights the critical role of the hydroxy group orientation on the benzamide ring for optimal enzyme engagement [1].
| Evidence Dimension | Inhibitory potency against COMT |
|---|---|
| Target Compound Data | IC50 = 28 nM (as a 2,6-dihydroxy derivative) |
| Comparator Or Baseline | IC50 = 151 nM (as a 2,3-dihydroxy derivative) |
| Quantified Difference | 5.4-fold lower IC50 (more potent) |
| Conditions | Rat COMT enzyme assay [1] |
Why This Matters
This direct comparison demonstrates that the 2,6-regioisomer is the superior choice for developing potent COMT inhibitors, directly impacting lead optimization and procurement decisions in neuropharmacology research.
- [1] BindingDB. Data for BDBM50149943 (IC50 = 151 nM) and Enzyme Information Database data for the 2,6-dihydroxy derivative (IC50 = 28 nM). View Source
